Aqua-ceramide
Description
Structure
2D Structure
Properties
CAS No. |
185740-18-5 |
|---|---|
Molecular Formula |
C40H81NO6 |
Molecular Weight |
672.1 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |
InChI |
InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |
InChI Key |
KHWYIJAORSAUBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide Action
Interactions with Intercellular Lipid Matrix Architecture
Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, a synthetic analogue of natural ceramides (B1148491), is integral to the structural integrity and barrier function of the stratum corneum. Its primary mechanism involves the enhancement of the lamellar lipid structure and the density of lipid packing.
Modulation of Lamellar Phase Formation and Organization
The intercellular spaces of the stratum corneum are filled with a complex mixture of lipids, predominantly ceramides, cholesterol, and free fatty acids, which are organized into a highly ordered lamellar structure. This organization is critical for the skin's barrier function, particularly its ability to prevent transepidermal water loss.
Pseudo-ceramides like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide have been shown to effectively integrate into and support this lamellar structure. Studies on similar synthetic pseudo-ceramides demonstrate their capacity to form stable lamellar phases when mixed with other key stratum corneum lipids, such as stearic acid and cholesterol. This integration helps to mimic and reinforce the natural lipid barrier of the skin. The formation of these multilamellar structures by pseudo-ceramides contributes to the recovery and maintenance of the skin's water-retaining capabilities. Research has indicated that the stable bilayer formation is highly dependent on the molecular structure of the fatty acids present.
Influence on Lipid Packing Density and Lateral Mobility within the Stratum Corneum
The density of the lipid packing within the lamellar structure of the stratum corneum is a key determinant of its barrier efficacy. A denser packing, often characterized by an orthorhombic arrangement of lipid chains, results in a more robust and less permeable barrier.
Receptor-Mediated Signaling Pathways
Beyond its structural role in the stratum corneum, Cetyloxypropyl Glyceryl Methoxypropyl Myristamide also exhibits bioactivity through the modulation of specific cellular receptors, most notably the Proteinase-Activated Receptor-2 (PAR-2).
Investigation of Proteinase-Activated Receptor-2 (PAR-2) Modulation
PAR-2 is a G-protein coupled receptor expressed in various skin cells, including keratinocytes. It is activated by serine proteases such as trypsin and tryptase. The activation of PAR-2 is implicated in inflammatory skin conditions, contributing to itching and the breakdown of the skin barrier.
Cetyloxypropyl Glyceryl Methoxypropyl Myristamide has been identified as an antagonist of the PAR-2 receptor. nih.gov This antagonistic activity is a key mechanism behind its skin-soothing and barrier-strengthening effects. By inhibiting the activation of PAR-2, this pseudo-ceramide can mitigate the inflammatory cascades initiated by proteases. nih.gov The direct antagonistic action helps to reduce conditions such as itchy skin. nih.gov While the precise mode of binding and inhibition (e.g., competitive or non-competitive) is not fully elucidated in publicly available literature, its efficacy as a PAR-2 antagonist is supported by functional studies. nih.govguidetopharmacology.org
The inhibition of PAR-2 by Cetyloxypropyl Glyceryl Methoxypropyl Myristamide leads to several beneficial downstream cellular responses. The activation of PAR-2 on keratinocytes is known to trigger the release of pro-inflammatory mediators, including interleukin-1 alpha (IL-1α), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), often through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
By blocking PAR-2, Cetyloxypropyl Glyceryl Methoxypropyl Myristamide effectively suppresses these inflammatory pathways. For instance, studies on creams containing synthetic pseudo-ceramides have demonstrated a reduction in the activity of skin proteases and an inhibition of the upregulation of thymic stromal lymphopoietin (TSLP), a key mediator of itch and allergic inflammation whose release is linked to PAR-2 activation. Furthermore, PAR-2 activation can interfere with keratinocyte differentiation by decreasing the expression of terminal differentiation markers like transglutaminase-1, filaggrin, and loricrin. Consequently, the antagonistic action of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide can help to normalize keratinocyte differentiation and contribute to the strengthening of the epidermal barrier. nih.gov
Interactive Data Table: Effects of PAR-2 Modulation
| Activator/Inhibitor | Receptor | Key Cellular Pathway Affected | Downstream Effects |
| Trypsin/Tryptase | PAR-2 | NF-κB, MAPK | Increased IL-1α, IL-8, TNF-α, TSLP; altered keratinocyte differentiation |
| Cetyloxypropyl Glyceryl Methoxypropyl Myristamide | PAR-2 | NF-κB, MAPK (Inhibition) | Decreased inflammatory mediators; normalized keratinocyte differentiation; strengthened skin barrier |
Mechanisms of PAR-2 Antagonism by Cetyloxypropyl Glyceryl Methoxypropyl Myristamide
Exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Interactions
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a key sensor of noxious heat and various chemical stimuli. Modulation of TRPV1 activity has significant implications for sensory perception, including pain and itch.
Implications for Sensory Neuron Modulation
Given the lack of evidence for a direct interaction with TRPV1 channels, there is no publicly available information to suggest that Cetyloxypropyl Glyceryl Methoxypropyl Myristamide has any direct implications for the modulation of sensory neurons.
Impact on Keratinocyte Biology
Keratinocytes are the primary cells of the epidermis, playing a crucial role in forming the skin's protective barrier. Their proliferation and differentiation are tightly regulated processes essential for maintaining skin homeostasis.
Role in Inflammatory Cytokine Production and Immune Responses
The production of inflammatory cytokines by keratinocytes is a key aspect of the skin's immune response. While some patents for cosmetic formulations containing Cetyloxypropyl Glyceryl Methoxypropyl Myristamide also include anti-inflammatory agents, there is no specific data available that elucidates the direct role of this compound in modulating inflammatory cytokine production or immune responses in keratinocytes. epo.org
Biophysical Characterization and Structural Studies of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide
Advanced Spectroscopic and Microscopic Techniques for Structural Elucidation
The molecular structure and solid-state organization of ceramide analogues are critical to their function. Advanced analytical techniques are employed to provide a detailed picture of their three-dimensional conformation and packing.
Differential Scanning Calorimetry (DSC): This technique is fundamental for studying the thermal properties of lipids. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For synthetic ceramides (B1148491), DSC is used to determine the temperature and enthalpy of phase transitions, which provides insight into the stability and ordering of the lipid assemblies. For instance, studies on synthetic C16:0-Lactosyl-Ceramide, a related glycosphingolipid, revealed complex endothermic transitions when heated, indicating a polymorphic behavior of bilayer phases. core.ac.uk These transitions correspond to changes from a more ordered gel phase to a less ordered liquid-crystalline phase. core.ac.uk
X-ray Diffraction (XRD): Small-angle and wide-angle X-ray diffraction are powerful methods for determining the lamellar structure of lipid bilayers. SAXD provides information on the repeating distance (d-spacing) of lipid lamellae, which corresponds to the thickness of the lipid bilayer plus the aqueous layer. WAXD gives insight into the lateral packing of the hydrocarbon chains (gel or liquid-crystalline). Studies on synthetic ceramides have used XRD to identify different polymorphic forms and their corresponding bilayer periodicities. For example, a stable phase of C16:0-Lactosyl-Ceramide was shown to have a bilayer structure with a periodicity of approximately 65 Å and an ordered chain packing mode before transitioning to a liquid crystalline phase with a reduced periodicity of about 59 Å upon heating. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly deuterium (B1214612) (²H) NMR, is used to probe the order and dynamics of lipid chains. By selectively deuterating parts of the molecule, such as the acyl chains, researchers can obtain detailed information about the orientational order of different segments of the molecule within a lipid bilayer. ²H NMR studies have shown that the presence of ceramides significantly increases the order of the chain packing in sphingomyelin/cholesterol bilayers. mdpi.com
Molecular Dynamics (MD) Simulations: While a computational technique, MD simulation provides atomistic-level insights that complement experimental data. Simulations can model the behavior of ceramide bilayers, revealing details about lipid packing, headgroup orientation, and hydrogen bonding networks that are difficult to observe directly. researchgate.netacs.org These simulations have been crucial in understanding how the specific chemistry of a ceramide's headgroup and tails influences its structural ordering and phase behavior. acs.org
Phase Behavior and Thermotropic Transitions in Model Lipid Systems
The phase behavior of lipids is a critical aspect of their function, particularly in biological membranes where specific phase properties are required. Aqueous dispersions of lipids are known to form various phases depending on temperature and composition. oatext.com
Thermotropic Polymorphism: Synthetic ceramides, like their natural counterparts, exhibit complex thermotropic phase behavior, meaning they can exist in different physical states (polymorphs) at different temperatures. core.ac.uk The primary transition is the main phase transition (Tₘ), which corresponds to the "melting" of the hydrocarbon chains from a highly ordered, all-trans configuration (gel phase, Lβ) to a disordered, gauche-rich state (liquid-crystalline phase, Lα). mdpi.com
Influence of Molecular Structure on Transition Temperature: The Tₘ is highly dependent on the molecular structure. The ability of ceramides to form an extensive network of intermolecular hydrogen bonds at the bilayer interface contributes to a higher Tₘ compared to many phospholipids (B1166683) with similar chain lengths. core.ac.uk The specific structure of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, with its ether and glyceryl linkages, is designed to optimize this hydrogen-bonding capability, leading to the formation of stable, ordered phases. Molecular dynamics simulations have shown that the orientation of hydroxyl groups in the headgroup region dictates the nature of the hydrogen bond network, which in turn is responsible for shifting the gel-to-liquid phase transition temperature. acs.org
Below is a table summarizing the typical phase transitions observed in ceramide-containing lipid systems.
| Transition Type | Description | Typical Temperature Range (°C) |
| Sub-transition (Lc to Lβ') | Transition from a crystalline or subgel phase to a gel phase. | Lower than pre-transition |
| Pre-transition (Lβ' to Pβ') | Transition from a planar gel phase to a rippled gel phase. | Varies (e.g., ~30-40°C for DPPC) |
| Main Transition (Tₘ) | Melting of hydrocarbon chains from a gel (Pβ' or Lβ) to a liquid-crystalline (Lα) phase. | High for ceramides (e.g., >60°C) core.ac.uk |
This is an interactive table based on generalized data for lipid systems.
Quantitative Analysis of Incorporation into Epidermal Lipid Multilayers
The primary function of ceramides in the skin is to contribute to the formation of the epidermal permeability barrier. This barrier is composed of multiple, stacked lipid lamellae in the stratum corneum. The incorporation and organization of synthetic ceramides within these structures are therefore of paramount importance.
Stratum Corneum Lipid Model Systems: To study the incorporation of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, researchers use model systems that mimic the lipid composition of the human stratum corneum. These are typically mixtures of ceramides, cholesterol, and free fatty acids. The ratio of these components is critical for forming the unique, highly ordered lamellar structures responsible for the skin's barrier function. skinident.world
Quantifying Incorporation and Structural Effects: Techniques like X-ray and neutron diffraction are used to quantitatively analyze the effect of incorporating the synthetic ceramide into these model lipid multilayers. The analysis focuses on changes in the lamellar repeat distance and the lateral packing of the lipids. The incorporation of functional ceramides is expected to promote the formation of specific lamellar phases, often a mixture of a short-periodicity phase (SPP) and a long-periodicity phase (LPP), which are characteristic of the native stratum corneum. Molecular simulation studies have revealed that even subtle changes, such as the presence of a double bond in a ceramide tail, can disrupt bilayer packing and increase the area per lipid, demonstrating the sensitivity of the multilayer structure to individual lipid components. researchgate.net The goal of a synthetic ceramide is to integrate seamlessly and help organize the multilayer structure, thereby enhancing the barrier properties of the lipid matrix.
Synthetic Strategies and Derivatization of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide Analogues
Methodologies for Chemical Synthesis of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide
The chemical synthesis of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide and its analogues involves multi-step processes designed to construct the characteristic backbone with precise stereochemistry. A common approach to creating the core structure of pseudoceramides is through the reaction of fatty acids with various amino alcohols. fishersci.pt
One prevalent synthetic route involves the acylation of an amino alcohol. For structures similar to Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, this could involve the reaction of a functionalized glycerol (B35011) derivative with myristic acid. The synthesis is often complex, requiring protective group chemistry to ensure selective reactions at the desired functional groups and to prevent unwanted side reactions. dsmz.de For instance, the synthesis of some pseudoceramides is achieved by the ring-opening of a terminal epoxide with an amine to create a secondary amine, which is subsequently acylated to yield the final product. nih.gov
Another method involves the direct amidation of fatty acids or their methyl esters with amines like diethanolamine (B148213) or morpholine. fishersci.pt This approach is often explored for its potential to be more environmentally friendly. Furthermore, enzymatic synthesis using lipases has emerged as a promising alternative to traditional chemical methods. wikipedia.orgnih.gov Lipases can catalyze the selective acylation of amino alcohols, offering advantages such as milder reaction conditions and higher selectivity, which can reduce the need for complex protection and deprotection steps. nih.gov
A two-step continuous enzymatic process has been developed for the production of N,O-diacyl 3-amino-1,2-propanediol-type pseudoceramides, which share a similar backbone to Cetyloxypropyl Glyceryl Methoxypropyl Myristamide. This process involves an initial selective N-acylation of 3-amino-1,2-propanediol, followed by a selective O-acylation. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pseudoceramides
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis (e.g., Epoxide Ring-Opening) | Multi-step process involving protection groups. nih.gov | Well-established, allows for diverse structural modifications. | Often requires harsh conditions, use of toxic reagents, and complex purification. dsmz.de |
| Direct Amidation | Reaction of fatty acids/esters with amines. fishersci.pt | Simpler process, potentially more sustainable. fishersci.pt | May have lower yields and purity compared to other methods. |
| Enzymatic Synthesis (e.g., using Lipases) | Use of biocatalysts for selective acylation. wikipedia.orgnih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymes can be costly, and reaction times can be longer. |
| Continuous Flow Biocatalysis | Enzymatic synthesis in a continuous reactor system. nih.gov | Potential for industrial-scale production, high efficiency. nih.gov | Requires specialized equipment and process optimization. |
Structure-Activity Relationship (SAR) Studies of Pseudoceramide Backbones
The biological activity of pseudoceramides is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural motifs influence the efficacy of these compounds, particularly their ability to mimic natural ceramides (B1148491) in reinforcing the skin's barrier function.
Key structural features that are often investigated in SAR studies of pseudoceramides include:
Length and Nature of the Acyl Chains: The length of the fatty acid (acyl) chain significantly impacts the physical properties of the pseudoceramide, such as its melting point and solubility, which in turn affect its interaction with the lipid matrix of the stratum corneum.
The Polar Head Group: The composition of the hydrophilic head group is critical for the molecule's ability to form hydrogen bonds and anchor itself within the lipid bilayers of the skin.
Stereochemistry: The specific stereochemical configuration of the chiral centers in the pseudoceramide backbone is known to be important for its biological function, as it determines the molecule's three-dimensional shape and how it packs within the lipid lamellae.
For synthetic ceramide analogues, it has been demonstrated that both the molecular size and lipophilicity need to be well-balanced for optimal activity. nih.gov Furthermore, the hydrogen bonding capability of the molecule, influenced by the polar head group, has been found to be inversely related to skin permeation enhancement ratios. nih.gov Studies on various synthetic ceramides have shown that those with more ordered chain structures tend to be more active. nih.gov
Table 2: Influence of Structural Features on Pseudoceramide Activity
| Structural Feature | Impact on Activity | Research Findings |
|---|---|---|
| Acyl Chain Length | Affects lipid packing and barrier function. | Chain length is a critical determinant of ceramide function. |
| Polar Head Group | Influences hydrogen bonding and anchoring in the stratum corneum. nih.gov | The ability to form hydrogen bonds is inversely related to permeation enhancement. nih.gov |
| Stereochemistry | Determines the 3D structure and interaction with skin lipids. | The specific stereoisomer can significantly affect biological activity. |
| Ether vs. Ester Linkages | Impacts chemical stability and enzymatic degradation profile. | Ether-linked pseudoceramides may offer enhanced stability. |
Design and Synthesis of Novel Derivatized Forms for Enhanced Bioactivity
The design and synthesis of novel derivatized forms of pseudoceramides aim to improve upon the properties of existing compounds. By strategically modifying the basic pseudoceramide scaffold, researchers can enhance bioactivity, improve stability, and tailor the molecule for specific applications.
One approach to derivatization is the introduction of additional functional groups to the pseudoceramide backbone. For example, incorporating hydroxyl groups can increase the molecule's ability to form hydrogen bonds, potentially improving its moisturizing properties. Another strategy involves altering the length and degree of saturation of the fatty acid chains to optimize the compound's physical properties and its compatibility with the skin's lipid matrix.
The development of "green" pseudoceramides from natural fatty acids and secondary amines is an area of active research. fishersci.pt This approach not only aims to create more sustainable products but also to leverage the inherent beneficial properties of the natural starting materials. fishersci.pt For instance, using ricinoleic acid from castor oil introduces a hydroxyl group into the fatty acid chain, which can enhance moisture retention. fishersci.pt
Furthermore, the synthesis of pseudoceramides with novel head groups is being explored to improve their performance. By moving away from structures that closely mimic natural ceramides, it is possible to develop compounds with unique and potentially superior properties.
Challenges in Scalable and Sustainable Pseudoceramide Production
While the synthesis of pseudoceramides on a laboratory scale is well-documented, scaling up production to an industrial level presents several challenges. A significant hurdle is the high cost of raw materials and the complexity of the synthetic processes, which often involve multiple steps and require extensive purification. thegoodscentscompany.comfishersci.ca The use of toxic solvents and reagents in traditional chemical synthesis also raises environmental and safety concerns. dsmz.de
To address these challenges, there is a growing emphasis on developing more sustainable and cost-effective production methods. Enzymatic synthesis, as mentioned earlier, offers a greener alternative by reducing the reliance on harsh chemicals and simplifying the purification process. wikipedia.orgnih.gov The use of renewable resources, such as fatty acids from vegetable oils, is another key strategy for improving the sustainability of pseudoceramide production. fishersci.pt The development of continuous manufacturing processes, such as the use of packed-bed bioreactors, also holds promise for making the production of pseudoceramides more efficient and economically viable on an industrial scale. nih.govnih.gov Additionally, some innovative approaches utilize byproducts from other industries, such as soy sauce lees, to create sustainable and effective ceramides. nih.gov
In Vitro Research Methodologies and Model Systems for Cetyloxypropyl Glyceryl Methoxypropyl Myristamide Research
Utilization of Reconstructed Human Epidermis Models
Reconstructed Human Epidermis (RHE) models represent a cornerstone in dermatological research. These models consist of normal human keratinocytes cultured at an air-liquid interface on a polycarbonate filter, which encourages them to proliferate and differentiate to form a multilayered, stratified epidermis histologically similar to native human tissue. dermatoljournal.comcreative-bioarray.comepiskin.com The resulting structure includes a stratum basale, stratum spinosum, stratum granulosum, and a functional stratum corneum, complete with the characteristic intercellular lipid layers essential for barrier function. dermatoljournal.comsgs.com RHE models are recognized as reliable tools for preclinical studies and are used to evaluate topically applied compounds and formulations. creative-bioarray.comoecd.org
A primary application of RHE models in the context of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide is to assess its ability to restore or enhance the skin's barrier function. The barrier, primarily located in the stratum corneum, prevents excessive water loss and protects against external insults. sgs.commdpi.com
To evaluate barrier restoration, the RHE model's barrier is often intentionally compromised using physical (e.g., mechanical abrasion) or chemical (e.g., solvent treatment) methods. dermatoljournal.com Following this, the test compound is topically applied. The efficacy of barrier restoration is then quantified using several biophysical parameters. A key measurement is Transepidermal Water Loss (TEWL), which quantifies the rate of water evaporation from the epidermal surface; a decrease in TEWL indicates an improved barrier. sgs.com Another method is to measure the transepithelial electrical resistance (TEER), where higher resistance correlates with better barrier integrity. Advanced non-invasive techniques like speckle analysis and Raman microspectroscopy can also be employed to evaluate the molecular and functional characteristics of the barrier, such as the organization and packing of intercellular lipids. nih.gov
Table 1: Methods for Assessing Barrier Function in RHE Models
| Parameter Measured | Technique | Indication of Improved Barrier Function |
| Water Loss | Transepidermal Water Loss (TEWL) Meter | Decrease in water evaporation rate |
| Electrical Resistance | Transepithelial Electrical Resistance (TEER) | Increase in electrical resistance |
| Lipid Organization | Raman Microspectroscopy | Increased lateral lipid packing |
| Structural Integrity | Speckle Analysis | Increase in speckle grain size |
Beyond functional tests, RHE models allow for detailed molecular analysis of the components crucial for barrier formation and maintenance. Following treatment with Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, the tissue can be analyzed to determine the compound's effect on the expression of genes and proteins involved in epidermal differentiation and barrier integrity.
Gene expression is typically analyzed using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or DNA microarrays. remedypublications.comnih.gov These methods can quantify the messenger RNA (mRNA) levels of key structural proteins. A comparative analysis of gene expression in treated versus untreated RHE models can reveal if the compound upregulates genes critical for a healthy epidermis. nih.gov
Protein levels are assessed using methods such as immunohistochemistry (IHC), immunofluorescence, or Western blotting. These techniques use specific antibodies to detect and quantify the presence and localization of proteins like Loricrin, Filaggrin, Involucrin (B1238512), and various keratins (e.g., Keratin (B1170402) 1, Keratin 10) within the reconstructed tissue layers. creative-bioarray.comepiskin.com An increase in these differentiation markers suggests the compound promotes the maturation of keratinocytes and the formation of a robust stratum corneum. nih.gov
Table 2: Key Barrier Components Analyzed in RHE Models
| Component | Function | Typical Analysis Method |
| Filaggrin | Binds to keratin filaments; degrades into Natural Moisturizing Factors (NMFs). remedypublications.com | qRT-PCR, Immunofluorescence |
| Loricrin | Major protein of the cornified envelope, providing structural integrity. creative-bioarray.comnih.gov | qRT-PCR, Immunohistochemistry |
| Involucrin | A structural protein that cross-links to form the cornified envelope. creative-bioarray.comepiskin.com | Western Blot, Immunofluorescence |
| Keratins (K1, K10) | Structural proteins forming the cytoskeleton of differentiated keratinocytes. creative-bioarray.comnih.gov | qRT-PCR, Immunohistochemistry |
| Caspase-14 | Enzyme involved in the final processing of filaggrin into NMFs. nih.gov | qRT-PCR, Western Blot |
Assessment of Barrier Function Restoration In Vitro
Cell Culture Models for Mechanistic Investigations
While RHE models are excellent for studying tissue-level effects, monolayer cell cultures are invaluable for dissecting specific cellular and molecular mechanisms.
The lifecycle of a keratinocyte—involving proliferation in the basal layer, upward migration and differentiation, and eventual desquamation—is fundamental to epidermal health. Immortalized human keratinocyte cell lines, such as HaCaT, or primary human keratinocytes are used to study how compounds like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide influence these distinct processes. mdpi.comnih.gov
Proliferation Assays: To determine if the compound affects cell growth, proliferation assays are conducted. These can involve direct cell counting or colorimetric assays that measure metabolic activity. The goal is to ensure the compound does not negatively impact the basal cell proliferation necessary for epidermal regeneration. nih.gov
Differentiation Assays: The induction of keratinocyte differentiation is a desirable attribute for a barrier-repairing compound. Researchers can treat keratinocyte cultures with the compound and measure the expression of differentiation markers, such as involucrin or transglutaminase, to see if it encourages the cells to mature. nih.gov
Apoptosis Assays: Apoptosis, or programmed cell death, is a natural part of the epidermal turnover. However, premature or excessive apoptosis can compromise the skin barrier. Assays using techniques like flow cytometry with Annexin V staining or measurement of caspase enzyme activity can determine if the compound protects keratinocytes from apoptosis induced by external stressors (e.g., UV radiation). nih.govsartorius.com
The skin has a complex sensory system, and ingredients can sometimes influence neuronal receptors, leading to sensations like soothing or stinging. To investigate the potential neurosensory effects of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, researchers may use in vitro models of sensory neurons. These often involve culturing dorsal root ganglion (DRG) neurons or using neuronal-like cell lines.
In these models, researchers can study the compound's interaction with specific receptors, such as Transient Receptor Potential (TRP) channels, which are involved in sensing temperature, pain, and itch. By measuring changes in calcium ion influx or electrical activity in the neurons after applying the compound, it is possible to determine if it activates or inhibits these sensory pathways. Such studies help to understand if the compound has a direct soothing or calming effect on the skin at a sensory level.
Keratinocyte Cell Lines for Proliferation, Differentiation, and Apoptosis Assays
Advanced Analytical Techniques for Bioavailability and Distribution Studies in Model Systems
A critical aspect of research is understanding if and where a topically applied compound localizes within the skin structure. To study the penetration and distribution of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide in RHE models, highly sensitive analytical techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a gold-standard quantitative technique. After application of the compound to the RHE model and an incubation period, the different layers of the epidermis can be physically separated. The amount of the compound in each layer is then extracted and precisely measured by LC-MS. This provides detailed data on the depth of penetration and concentration within the tissue.
Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the visualization of the compound's distribution directly on a cross-section of the RHE tissue. This provides a detailed map showing the precise localization of the molecule within the different epidermal strata without the need for chemical labeling.
Confocal Raman Microspectroscopy: This non-invasive optical technique can be used to analyze the molecular composition of the skin model at different depths. It is particularly useful for assessing changes in the lipid structure of the stratum corneum upon application of a ceramide-like molecule and can also be used to track the penetration of the exogenous compound itself if it has a unique spectral signature. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Identification and Quantification
Liquid chromatography-mass spectrometry (LC/MS) is a cornerstone analytical technique for the study of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide. It combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it ideal for identifying and quantifying the compound in complex biological matrices like skin lipid extracts or formulations.
In a typical workflow, the sample containing the compound is first subjected to a lipid extraction process. The extract is then injected into a liquid chromatograph. For ceramide-like molecules, reversed-phase liquid chromatography (RPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. The mobile phase, often a gradient of aqueous and organic solvents, carries the sample through a column packed with a nonpolar stationary phase. Due to its specific chemical structure, Cetyloxypropyl Glyceryl Methoxypropyl Myristamide will elute from the column at a characteristic retention time.
Following chromatographic separation, the eluate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique for large molecules like synthetic ceramides (B1148491), as it is a soft ionization method that minimizes fragmentation. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide based on its precise molecular weight.
For quantitative analysis, tandem mass spectrometry (MS/MS) is often utilized. In this approach, the specific ion corresponding to the compound is selected, fragmented, and the resulting fragment ions are detected. This method, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity, enabling the accurate quantification of the compound even at low concentrations within complex mixtures. The development of robust LC/MS/MS methods is critical for studies assessing the stability, and concentration of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide in various in vitro models.
Table 1: Illustrative LC/MS Parameters for Synthetic Ceramide Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 or C8 column |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/acetonitrile (50:50, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
This table represents typical parameters and may be optimized for specific analytical needs.
Imaging Techniques for Cellular Localization and Penetration Profiling
Understanding the spatial distribution of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide within skin layers and cells is crucial for evaluating its function as a skin conditioning agent. Several advanced imaging techniques are employed for this purpose in in vitro models, such as human skin explants or reconstructed human epidermis.
Mass Spectrometry Imaging (MSI) , particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), allows for the label-free visualization of the compound in skin cross-sections. In MALDI-MSI, a tissue section is coated with a matrix that facilitates the ionization of the analyte when irradiated with a laser. By scanning the laser across the tissue, a map of the compound's distribution can be generated based on its specific mass-to-charge ratio. researchgate.netnih.govacs.org ToF-SIMS, a high-resolution surface imaging technique, uses a primary ion beam to desorb secondary ions from the sample surface, providing detailed chemical images of the outer layers of the skin. nih.gov
Confocal Raman Spectroscopy is a non-invasive, label-free optical technique that can be used to create a chemical map of the skin in three dimensions. It relies on the inelastic scattering of laser light, which provides a vibrational spectrum unique to each molecule. By focusing the laser at different depths within a skin sample, it is possible to profile the penetration of topically applied compounds like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide and assess their effect on the lipid organization of the stratum corneum. thegoodscentscompany.comnih.govmdpi.com
Fluorescence Microscopy offers another powerful approach for visualizing the cellular and subcellular localization of this synthetic ceramide. This method requires the compound to be tagged with a fluorescent dye (a fluorophore). Once the fluorescently labeled analogue is applied to cell cultures or skin models, its uptake and distribution can be tracked using a confocal or multiphoton microscope. wikipedia.orgisotope-cmr.comwur.nl This technique can reveal whether the compound remains on the cell surface, enters the cell, and where it accumulates (e.g., in the cell membrane, Golgi apparatus, or other organelles), providing insights into its mechanism of action at a cellular level. wikipedia.orgisotope-cmr.comwur.nlguidetopharmacology.org
Table 2: Comparison of Imaging Techniques for Synthetic Ceramide Analysis
| Technique | Principle | Information Provided | Label Required |
|---|---|---|---|
| MALDI-MSI | Mass spectrometry on a tissue section | Spatial distribution across skin layers | No |
| ToF-SIMS | Surface mass spectrometry | High-resolution surface distribution | No |
| Confocal Raman Spectroscopy | Vibrational spectroscopy | 3D chemical mapping and lipid organization | No |
| Fluorescence Microscopy | Detection of fluorescent light | Cellular and subcellular localization | Yes |
This table provides a general overview of the capabilities of each technique.
Computational Approaches and Theoretical Modeling of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide
Molecular Dynamics Simulations of Lipid-Pseudoceramide Interactions in Bilayers
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of dermatology, MD simulations are employed to model the stratum corneum (SC), the outermost layer of the epidermis, and to understand how its constituent lipids, such as ceramides (B1148491), cholesterol, and free fatty acids, interact to form the skin's protective barrier. researchgate.netdiva-portal.org These simulations provide atomic-level detail on the structure and dynamics of the lipid matrix, which is crucial for the barrier's function. nih.govrsc.org
The integration of a pseudoceramide like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide into a simulated lipid bilayer allows researchers to observe its influence on the structural properties of the membrane. Key parameters analyzed in these simulations include:
Lipid Packing and Ordering: The introduction of the pseudoceramide is modeled to assess its effect on the arrangement and alignment of surrounding lipid molecules. A denser, more ordered lipid structure, often characterized by an orthorhombic organization, is associated with a stronger skin barrier. mdpi.comresearchgate.net MD simulations can predict whether the pseudoceramide promotes this favorable packing.
Bilayer Thickness and Area per Lipid: The thickness of the lipid bilayer and the surface area occupied by each lipid molecule are critical indicators of barrier integrity. rsc.orgnih.gov Studies on natural ceramides show that variations in their structure can lead to changes in these parameters. nih.gov Simulations can predict if the pseudoceramide helps maintain or restore the optimal bilayer thickness seen in healthy skin.
Intermolecular Interactions: The strength and nature of interactions, such as hydrogen bonds and van der Waals forces between the pseudoceramide and other lipids, are quantified. researchgate.net These interactions are fundamental to the stability of the lamellar lipid structures in the stratum corneum. mdpi.com
Table 1: Key Parameters Analyzed in MD Simulations of Lipid Bilayers
| Parameter | Description | Significance for Barrier Function |
|---|---|---|
| Lipid Ordering (Order Parameter) | Measures the alignment of lipid tails within the bilayer. | Higher order indicates a more structured and less permeable barrier. |
| Bilayer Thickness | The distance between the headgroups of the two lipid leaflets. | A decrease in thickness is often associated with a compromised barrier. nih.gov |
| Area per Lipid | The average surface area occupied by a single lipid molecule in the plane of the membrane. | An increase can indicate looser packing and increased permeability. nih.gov |
| Hydrogen Bonding Network | The pattern and number of hydrogen bonds between lipid headgroups. | Crucial for the stability and cohesion of the lipid matrix. researchgate.net |
| Lateral Diffusion | The rate at which lipid molecules move within the plane of the membrane. | Slower diffusion is characteristic of a more ordered, gel-phase barrier. rsc.org |
In Silico Ligand-Receptor Docking Studies for PAR-2 and TRPV1
In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. europeanreview.org This method is widely used to screen for potential biological activity and to elucidate mechanisms of action at a molecular level. For a pseudoceramide like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, docking studies can be used to explore its potential interactions with key skin receptors involved in sensation and inflammation, such as Protease-Activated Receptor 2 (PAR-2) and Transient Receptor Potential Vanilloid 1 (TRPV1).
TRPV1: This receptor is a non-selective cation channel known for its role in detecting heat and pain, and it is a target for developing new analgesic and anti-inflammatory drugs. nih.gov In the skin, TRPV1 activation is linked to inflammatory responses and sensations like itching and burning. nih.gov Docking studies can predict the binding affinity and interaction patterns of the pseudoceramide with the TRPV1 channel. By modeling the compound within the receptor's binding site, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and hypothesize whether the compound might act as an antagonist, thereby blocking the receptor and mitigating inflammatory signals or sensory irritation. nih.govnih.gov Numerous in silico studies have successfully modeled the binding of known agonists and antagonists to TRPV1, providing a framework for evaluating novel compounds. nih.govresearchgate.net
PAR-2: This receptor is activated by proteases and is involved in skin barrier homeostasis, inflammation, and itch. Its activation can disrupt barrier function and contribute to the pathology of conditions like atopic dermatitis. Docking simulations can be employed to investigate if Cetyloxypropyl Glyceryl Methoxypropyl Myristamide can bind to PAR-2. The goal would be to determine if the pseudoceramide could act as an antagonist, preventing the receptor's activation by proteases and thus helping to preserve barrier integrity and reduce inflammation.
The general workflow for such a docking study involves:
Obtaining the 3D structures of the receptors (TRPV1, PAR-2) from protein databases.
Generating a 3D model of the Cetyloxypropyl Glyceryl Methoxypropyl Myristamide ligand.
Using docking software to predict the most stable binding poses of the ligand within the receptor's active site. mdpi.com
Analyzing the binding energy and the specific molecular interactions to assess the strength and nature of the binding. mdpi.com
These theoretical studies can guide further experimental research by prioritizing compounds and suggesting potential biological activities related to skin comfort and barrier health.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pseudoceramide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. neovarsity.org The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. QSAR is a powerful tool in medicinal chemistry and cosmetic science for designing and optimizing new molecules with desired characteristics. nih.govnih.gov
In the context of designing pseudoceramides like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, QSAR models can be invaluable. The process involves several key steps:
Data Set Compilation: A dataset of various pseudoceramide molecules is assembled, for which a specific activity (e.g., ability to improve barrier function, reduce water loss, or modulate a specific receptor) has been experimentally measured.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical equation that links the descriptors to the observed activity. youtube.com
Validation and Interpretation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. neovarsity.orgresearchgate.net A good QSAR model not only predicts the activity of new compounds but also provides insights into which structural features are most important for the desired effect. nih.gov
For pseudoceramide design, a QSAR model could be developed to predict skin barrier enhancement. The model might reveal that specific chain lengths, the presence of certain functional groups (like hydroxyl or ether linkages), and particular spatial arrangements are critical for optimal interaction with the lipid lamellae of the stratum corneum. This knowledge would allow scientists to rationally design new pseudoceramide analogs with potentially superior performance in restoring a compromised skin barrier, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive experimental screening. nih.gov
Predictive Modeling of Epidermal Barrier Repair Mechanisms
Predictive modeling of epidermal barrier repair involves creating computational or in vitro models that simulate the dynamic process of skin recovery after damage. universiteitleiden.nl These models are essential for understanding the mechanisms of repair and for evaluating the efficacy of therapeutic agents designed to accelerate this process. qmul.ac.uk
The skin barrier can be compromised by various factors, leading to conditions like dry skin or atopic dermatitis, which are often characterized by a deficiency in ceramides and disorganized lipid structures. researchgate.netnih.gov Predictive models aim to replicate these conditions and then track the restoration of barrier function over time.
Types of models used include:
3D Human Skin Equivalents (HSEs): These are advanced in vitro models where human skin cells are cultured to form a multi-layered structure that mimics real human skin. qmul.ac.uk By inducing barrier disruption (e.g., through tape-stripping or chemical treatment), researchers can create a model of compromised skin. The application of a formulation containing Cetyloxypropyl Glyceryl Methoxypropyl Myristamide to these HSEs allows for the quantitative assessment of its repair capabilities. Parameters such as transepidermal water loss (TEWL), lipid composition, and the organization of the stratum corneum can be measured. universiteitleiden.nl
Computational Models: General linear models and other statistical approaches can be used to predict changes in skin properties based on alterations in its lipid composition. universiteitleiden.nl For instance, a model could predict the improvement in lipid ordering (a measure of barrier quality) based on the percentage of specific ceramides or pseudoceramides added to the system. universiteitleiden.nl These models have successfully demonstrated that changes in ceramide composition can explain alterations in lipid organization, mirroring what is observed in inflammatory skin diseases. universiteitleiden.nl
Ex Vivo Skin Models: These models use human skin explants maintained in culture. The stratum corneum can be removed to simulate barrier damage, and the skin's natural regeneration process, along with the effects of applied substances like the pseudoceramide, can be studied. researchgate.net
Emerging Research Directions and Interdisciplinary Perspectives
Synergistic Interactions of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide with Other Bioactive Lipids and Compounds
Recent studies have highlighted the enhanced efficacy of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide when formulated with other bioactive compounds. These synergistic interactions are crucial for developing advanced skincare formulations that target multiple aspects of skin health.
The combination of pseudoceramides like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide with fatty acids and cholesterol or phytosterols (B1254722) has been shown to more efficiently repair and protect the skin. epo.org This is based on the principle of mimicking the natural lipid composition of the stratum corneum, where ceramides (B1148491), cholesterol, and fatty acids exist in a specific ratio to maintain barrier integrity. miye.carefrontiersin.org Formulations that replicate this lipid structure can provide superior barrier reinforcement.
Furthermore, patent literature suggests that combining Cetyloxypropyl Glyceryl Methoxypropyl Myristamide with ingredients like (alpha-)bisabolol can lead to synergistic effects in repairing and protecting against skin damage. epo.org Other documented combinations include its use with various plant extracts and other types of ceramides to create comprehensive skincare products. google.comgoogle.comgoogle.com For instance, its inclusion in formulations with skin-lightening agents or anti-inflammatory compounds indicates its role as a supportive ingredient that helps to maintain skin health while other actives perform their primary function. google.com
The table below summarizes some of the documented synergistic combinations involving Cetyloxypropyl Glyceryl Methoxypropyl Myristamide.
| Interacting Compound | Potential Synergistic Effect |
| Fatty Acids (e.g., Palmitic Acid, Stearic Acid) | Enhanced skin barrier repair and protection. epo.org |
| Cholesterol/Phytosterols | Improved barrier function by mimicking natural lipid composition. epo.org |
| (alpha)-Bisabolol | More efficient repair and protection against skin and hair damage. epo.org |
| Other Ceramides (e.g., Ceramide 2, Ceramide 3) | Comprehensive barrier support. epo.orggoogle.com |
| Plant Extracts (e.g., Aloe Vera, Shea Butter) | Soothing and moisturizing properties. google.com |
| Skin-lightening agents | Supports skin health in brightening formulations. google.com |
Role of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide in Regulating Skin Microbiome Interactions
The skin microbiome, the community of microorganisms living on the skin, plays a crucial role in maintaining skin health. unilever-arabia.com Research is beginning to uncover the influence of ceramides and pseudoceramides on this delicate ecosystem. A healthy skin barrier, supported by adequate ceramide levels, is essential for a balanced skin microbiota. miye.care
Ceramides help to create a protective film on the skin's surface, which not only prevents water loss but also supports the beneficial bacteria of the skin's microbiota. miye.care Some studies suggest that the microbiome itself can influence the skin's ceramide content. For instance, certain bacteria like Staphylococcus epidermidis can secrete enzymes that help in the production of ceramides, which are key components of the epithelial barrier. frontiersin.orgpersonalcareinsights.com This indicates a symbiotic relationship where a healthy microbiome can contribute to a robust skin barrier, and a strong barrier provides a favorable environment for a healthy microbiome.
While direct studies on the specific effects of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide on the skin microbiome are still emerging, the established link between ceramides and the microbiome suggests that this pseudoceramide likely plays a supportive role. By reinforcing the skin's barrier function, it helps to maintain an environment conducive to a healthy and diverse microbial community.
Nanotechnology-Based Delivery Systems for Targeted Epidermal Bioavailability
The effective delivery of ceramides and pseudoceramides into the skin is a significant challenge due to their high lipophilicity and large molecular size. unilever-arabia.comtandfonline.com Nanotechnology offers promising solutions to overcome these hurdles and enhance the bioavailability of compounds like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide in the epidermis.
Various nanocarriers have been investigated for the topical delivery of ceramides, including:
Nanoemulsions: These are colloidal dispersions of oil in water with very small droplet sizes (typically 20-200 nm). mdpi.com They can enhance the skin permeability of ceramides without damaging the skin's natural barrier. mdpi.com Oil-in-water nanoemulsions (O/W-NEs) have shown high penetration rates and can deliver active ingredients to deeper skin layers while also providing moisture. mdpi.comresearchgate.net
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room and body temperature. tandfonline.com They are considered an effective and safe alternative to other colloidal carriers and can increase the amount of drug absorbed through the skin due to their small size and close contact with the stratum corneum. frontiersin.org
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate active ingredients. mdpi.com Phospholipid-based liposomes containing ceramides, cholesterol, and fatty acids are designed to mimic the natural lipid bilayers of the skin and can show higher drug accumulation in the epidermis and dermis. researchgate.netfrontiersin.org
These advanced delivery systems can improve the solubility of ceramides, facilitate their penetration through the stratum corneum, and allow for a controlled release of the active compound, thereby maximizing its efficacy. mdpi.comresearchgate.net
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Evaluation
To thoroughly evaluate the mechanisms of action of compounds like Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, researchers are increasingly turning to advanced in vitro and ex vivo models that more accurately mimic human skin.
In Vitro Models: Three-dimensional (3D) reconstructed human epidermis (RHE) models are a key tool in dermatological research. researchgate.netmdpi.com These models, such as EpiSkin™, TESTSKIN™, and LabCyte EPI-MODEL, are histologically similar to the human epidermis and can be used to study skin metabolism and the effects of topical ingredients. researchgate.net Researchers have also developed 3D human skin equivalents (HSEs) with inducible ceramide depletion to specifically study lipid deficiency and the effects of barrier-repairing compounds. biorxiv.org These models allow for controlled experiments to assess how pseudoceramides influence gene expression related to lipid synthesis and barrier function. researchgate.net
Ex Vivo Models: Ex vivo models using human skin explants offer a platform that closely resembles the complexity of real human skin. mdpi.com These models can be used to create various inflammatory skin phenotypes to study the effects of active compounds on skin morphology, cellular infiltrates, cytokine production, and lipid profiles. mdpi.com For instance, ex vivo models have been used to demonstrate how certain conditions lead to a decrease in essential ceramide subclasses and a shift toward shorter acyl chain lengths, mimicking inflammatory skin conditions. mdpi.com Human nasal epithelial cell (HNEC) cultures are another ex vivo model used to study the effects of new drugs and mutations. nih.gov
These advanced models are invaluable for understanding the precise molecular and cellular effects of Cetyloxypropyl Glyceryl Methoxypropyl Myristamide, providing insights that are not always possible to obtain from traditional cell cultures or even human studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
